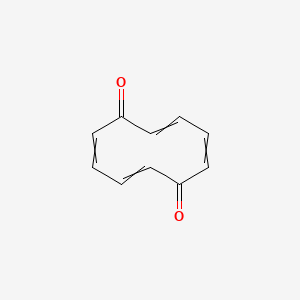![molecular formula C9H5ClF2N4O4S B14601665 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole CAS No. 60167-81-9](/img/structure/B14601665.png)
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole is a complex organic compound characterized by the presence of chloro, difluoromethyl, methylsulfanyl, and dinitro functional groups attached to a benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Chlorination: Addition of the chloro group.
Fluorination: Incorporation of difluoromethyl group.
Thioether Formation: Introduction of the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the chloro or difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of the nitro groups would produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitro and thioether groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and difluoromethyl groups can undergo nucleophilic substitution. The methylsulfanyl group can be oxidized to form reactive intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Chloro(difluoro)methyl]-4,6-dinitro-1H-benzimidazole: Lacks the methylsulfanyl group.
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-1H-benzimidazole: Lacks the nitro groups.
Uniqueness
The presence of both nitro and methylsulfanyl groups in 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole makes it unique compared to other similar compounds
Eigenschaften
CAS-Nummer |
60167-81-9 |
|---|---|
Molekularformel |
C9H5ClF2N4O4S |
Molekulargewicht |
338.68 g/mol |
IUPAC-Name |
2-[chloro(difluoro)methyl]-7-methylsulfanyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C9H5ClF2N4O4S/c1-21-7-4(16(19)20)2-3(15(17)18)5-6(7)14-8(13-5)9(10,11)12/h2H,1H3,(H,13,14) |
InChI-Schlüssel |
GJPNBGMGZSKVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C2=C1NC(=N2)C(F)(F)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)


![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)



